4-Hydroxyglibenclamide

Vue d'ensemble

Description

rac-trans-4-hydroxy Glyburide: est un métabolite actif de l'inhibiteur de la sulfonylurée, le glyburide. Il est formé à partir du glyburide par les isoformes du cytochrome P450 CYP2C8 et CYP2C9 . Ce composé est connu pour son rôle dans l'inhibition de la liaison du glyburide aux synaptosomes du cerveau de rat aux sites de haute et de faible affinité de SUR1/Kir6.2 avec des valeurs de CI50 de 0,95 et 100 nM, respectivement .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le rac-trans-4-hydroxy Glyburide est synthétisé à partir du glyburide par l'action des enzymes du cytochrome P450, notamment CYP2C8 et CYP2C9 . La réaction implique l'hydroxylation du cycle cyclohexyle dans le glyburide, conduisant à la formation de rac-trans-4-hydroxy Glyburide .

Méthodes de production industrielle: La production industrielle de rac-trans-4-hydroxy Glyburide implique généralement l'utilisation de biocatalyseurs ou de catalyseurs chimiques pour faciliter la réaction d'hydroxylation. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions: Le rac-trans-4-hydroxy Glyburide subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé davantage pour former des cétones ou des aldéhydes.

Réduction: Le composé peut subir des réactions de réduction pour former des alcools ou d'autres formes réduites.

Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution: Les réactions de substitution impliquent souvent des réactifs tels que le chlorure de thionyle ou le tribromure de phosphore.

Principaux produits formés:

Oxydation: Formation de cétones ou d'aldéhydes.

Réduction: Formation d'alcools ou d'autres formes réduites.

Substitution: Formation de dérivés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

Le rac-trans-4-hydroxy Glyburide a un large éventail d'applications dans la recherche scientifique, notamment:

Mécanisme d'action

Le rac-trans-4-hydroxy Glyburide exerce ses effets en inhibant la liaison du glyburide au complexe SUR1/Kir6.2 dans les cellules bêta pancréatiques. Cette inhibition conduit à la fermeture des canaux potassiques sensibles à l'ATP, entraînant la dépolarisation de la membrane cellulaire et la libération subséquente d'insuline . Les cibles moléculaires impliquées dans ce processus comprennent les sous-unités SUR1 et Kir6.2 du canal potassique .

Applications De Recherche Scientifique

Pharmacological Properties

4-Hydroxyglibenclamide is primarily known for its hypoglycemic effects , which are critical in managing type 2 diabetes. It functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The compound's effectiveness is closely linked to its serum concentration, with studies indicating that it may exhibit higher activity at lower concentrations compared to the parent drug, glibenclamide .

Diabetes Management

This compound plays a vital role in diabetes treatment strategies. Research has demonstrated that both 4-hydroxy metabolites (including 3-cis-hydroxy-glibenclamide) significantly reduce blood glucose levels in humans. In a placebo-controlled study involving healthy subjects, the hypoglycemic effect was quantified, showing a mean reduction of approximately 18.2% for this compound when compared to placebo .

Gestational Diabetes

The compound has also been evaluated for its efficacy in treating gestational diabetes mellitus (GDM). A study indicated that oral glyburide (which metabolizes into this compound) achieved a notable reduction in glucose levels, with a significant correlation between serum concentration and therapeutic effect . This suggests that it can be a safer alternative to insulin therapy for managing GDM, particularly in patients who may be resistant to insulin or prefer oral medication.

Case Study: Efficacy in GDM Treatment

- Objective: To assess the effectiveness of glyburide and its metabolites in controlling blood glucose levels during pregnancy.

- Findings: A cohort study involving 73 women with GDM found that 81% achieved acceptable glucose control with glyburide therapy. The study highlighted that the metabolites contributed significantly to this control, with lower rates of neonatal complications compared to traditional insulin therapy .

Pharmacokinetic Studies

- A pharmacokinetic analysis showed that the elimination half-life of this compound is longer than that of glibenclamide itself, suggesting prolonged action which may benefit patients requiring sustained glycemic control . The concentration-effect relationship demonstrated that lower doses of the metabolite could achieve similar or superior outcomes compared to higher doses of the parent compound.

Data Table: Comparative Efficacy of Glyburide and Its Metabolites

| Compound | Mean Blood Glucose Reduction (%) | Serum Concentration (ng/ml) | Insulin Secretion Increase (%) |

|---|---|---|---|

| Glibenclamide (Gb) | 23.8 | 108 | Significant |

| This compound (M1) | 18.2 | 23 | Significant |

| 3-Cis-Hydroxyglibenclamide (M2) | 12.5 | 37 | Significant |

Mécanisme D'action

rac-trans-4-hydroxy Glyburide exerts its effects by inhibiting the binding of glyburide to the SUR1/Kir6.2 complex in pancreatic beta cells. This inhibition leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane and subsequent release of insulin . The molecular targets involved in this process include the SUR1 and Kir6.2 subunits of the potassium channel .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 4-trans-hydroxycyclohexyl Glyburide

- 4-trans-hydroxy Glibenclamide

Comparaison: Le rac-trans-4-hydroxy Glyburide est unique en son genre dans son inhibition spécifique de la liaison du glyburide au complexe SUR1/Kir6.2 avec des valeurs de CI50 distinctes. Cette spécificité en fait un outil précieux pour étudier les effets pharmacologiques du glyburide et de ses métabolites .

Activité Biologique

4-Hydroxyglibenclamide, also known as 4-trans-hydroxyglibenclamide, is a significant metabolite of glibenclamide (glyburide), a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and therapeutic potential.

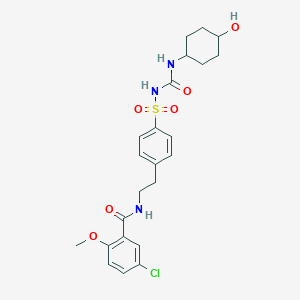

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C23H28ClN3O5S

- Molecular Weight : 494.99 g/mol

- CAS Number : 102038-77-8

The compound features a hydroxyl group at the fourth position of the glibenclamide structure, which significantly influences its biological activity compared to its parent compound.

This compound operates primarily through the inhibition of ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta-cells, leading to increased insulin secretion. This mechanism is crucial for lowering blood glucose levels. The compound binds to sulfonylurea receptors (SUR1), facilitating calcium influx into cells, which promotes insulin exocytosis.

Table 1: Comparative Potency of Glibenclamide and this compound

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| Glibenclamide | 0.15 | 1 (reference) |

| This compound | 0.95 | 6.5 times less potent than glibenclamide |

The potency data indicate that while this compound retains some hypoglycemic activity, it is significantly less effective than glibenclamide itself .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following administration, this compound is rapidly absorbed but exhibits a longer half-life compared to glibenclamide.

- Metabolism : It is primarily metabolized in the liver, with studies indicating that metabolic pathways may differ based on genetic factors such as mutations in HNF-1α, which affect drug clearance rates .

- Excretion : The compound is eliminated via renal pathways, with metabolites being excreted in urine.

Case Studies and Research Findings

- Hypoglycemic Activity : A study demonstrated that this compound has a hypoglycemic effect but requires higher doses compared to glibenclamide to achieve similar reductions in blood glucose levels. Specifically, it was found to be about 6.5 times less potent than glibenclamide under experimental conditions .

- Patient Sensitivity : Research involving patients with mutations in the HNF-1α gene showed altered responses to sulfonylureas, including increased sensitivity to both glibenclamide and its metabolites like this compound. This suggests that genetic factors can significantly influence therapeutic outcomes .

- Metabolite Retention : Studies indicate that while the active metabolites such as this compound have reduced potency, their retention in the body can prolong hypoglycemic effects beyond the immediate action of glibenclamide .

Propriétés

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.